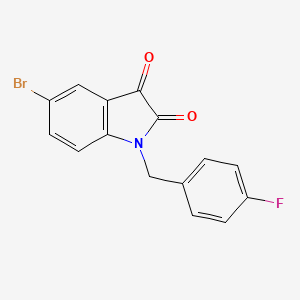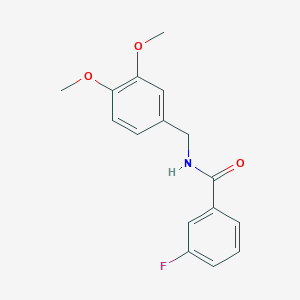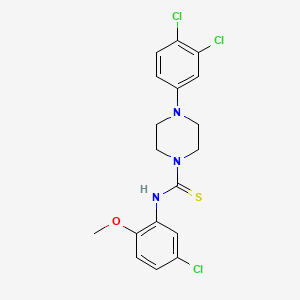![molecular formula C17H19ClN2O4S2 B4762795 1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4762795.png)
1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide, also known as CP-690,550, is a chemical compound that has been studied extensively for its potential therapeutic applications. It was first synthesized in 2003 by Pfizer and has since been the subject of numerous scientific studies.
Mécanisme D'action
1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide works by inhibiting the activity of JAK, specifically JAK3. This enzyme is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), which are important for the development and function of immune cells. By inhibiting JAK3, 1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide reduces the activity of these cytokines, leading to a decrease in inflammation and immune response.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the activity of T cells, which play a key role in the development of autoimmune diseases and organ rejection. Additionally, it has been found to reduce the production of cytokines such as IL-2 and interferon-gamma (IFN-γ), which are involved in the immune response. These effects have been found to be dose-dependent, with higher doses resulting in greater inhibition of JAK3 activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide for lab experiments is its specificity for JAK3. This allows for targeted inhibition of this enzyme, without affecting other JAK isoforms. Additionally, 1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide has been found to have a long half-life, allowing for sustained inhibition of JAK3 activity. One limitation of 1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide for lab experiments is its relatively high cost, which may limit its use in certain settings.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide. One area of interest is the potential use of this compound in the treatment of cancer. It has been found to inhibit the growth of certain cancer cell lines, and further studies are needed to determine its potential as a cancer therapy. Additionally, there is ongoing research on the use of 1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide in combination with other drugs, such as immunosuppressants, to improve outcomes in organ transplantation. Finally, there is interest in developing more selective JAK inhibitors, with the goal of reducing the risk of side effects associated with broader JAK inhibition.
Conclusion:
1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide is a chemical compound that has been studied extensively for its potential therapeutic applications. It works by inhibiting the activity of JAK3, leading to a decrease in inflammation and immune response. While it has several advantages for lab experiments, such as specificity for JAK3 and a long half-life, its relatively high cost may limit its use in certain settings. Ongoing research is focused on exploring new therapeutic applications for 1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide and developing more selective JAK inhibitors.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide has been studied for its potential therapeutic applications in several areas, including autoimmune diseases, organ transplantation, and cancer. It has been shown to inhibit the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathways of cytokines and growth factors. This inhibition has been found to reduce inflammation and prevent the rejection of transplanted organs.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c18-15-5-3-14(4-6-15)13-25(21,22)19-16-7-9-17(10-8-16)26(23,24)20-11-1-2-12-20/h3-10,19H,1-2,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFSZVNLYKTFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (4-{[(2,6-diethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4762714.png)
![4-{2-[(pyridin-4-ylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4762718.png)
![{1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B4762724.png)
![6-(3-chloro-4-fluorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4762729.png)
![N-(3-bromophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4762734.png)

amino]benzoyl}amino)benzamide](/img/structure/B4762744.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4762775.png)
![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4762787.png)
![4-bromo-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4762807.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-thienylmethyl)piperazine](/img/structure/B4762815.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4762818.png)
